4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide
Description
4-({2-[(Cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a quinazolinone-derived small molecule characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A cyanomethyl sulfanyl group at position 2 of the quinazolinone ring.
- A benzamide moiety linked via a methyl group at position 2.
- An N-(2-methoxyethyl) substituent on the benzamide, enhancing hydrophilicity.
Properties
IUPAC Name |
4-[[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-12-11-23-19(26)16-8-6-15(7-9-16)14-25-20(27)17-4-2-3-5-18(17)24-21(25)29-13-10-22/h2-9H,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKCEFCLJYDFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the cyanomethylsulfanyl group and the benzamide moiety. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its quinazolinone core.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzamide moiety may enhance the compound’s binding affinity and specificity for these targets. The cyanomethylsulfanyl group can also participate in redox reactions, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, synthesis, and inferred biological activities.
Table 1: Structural and Functional Comparison of Quinazolinone and Benzamide Derivatives
Structural Analysis
- Core Scaffolds: The target compound and derivatives share a quinazolinone core, associated with antiulcer activity in . In contrast, and compounds utilize isoxazole and triazole cores, respectively, which may alter target selectivity. The benzamide linkage is common to all compounds but varies in substitution patterns, influencing solubility and bioavailability.
- The N-(2-methoxyethyl) group improves hydrophilicity relative to the N-(3-hydroxypropyl)-N-methyl group in , which may reduce cellular permeability .
Biological Activity
Overview
The compound 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule characterized by a quinazolinone core, which is known for its diverse biological activities. This compound features unique functional groups that potentially enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide |
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 941877-39-0 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The quinazolinone core can bind to various enzymes, potentially inhibiting their functions. The cyanomethylsulfanyl group may form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
- Receptor Modulation : The benzamide moiety enhances binding affinity and specificity to certain receptors, which may modulate their activity.
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although further research is needed to elucidate its mechanisms.
Biological Activity Studies
Research has highlighted the following biological activities associated with this compound:
Anticancer Activity
Recent investigations into similar structures have demonstrated promising anticancer activities. For instance, compounds with a similar quinazolinone framework have been reported to inhibit tumor growth in vitro and in vivo models.
Toxicity Assessments
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary toxicity studies on related compounds suggest moderate toxicity levels, necessitating further exploration in vivo.
Case Studies
- Zebrafish Embryo Toxicity Study : A study evaluated the toxicity of similar benzamide derivatives using zebrafish embryos as a model organism. Results indicated that certain modifications in the structure could significantly reduce toxicity while maintaining biological activity .
- Anticancer Screening : A series of quinazolinone derivatives were tested against various cancer cell lines, revealing that modifications similar to those in the target compound enhanced cytotoxicity .
Comparative Analysis
To better understand the potential of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide, it is beneficial to compare it with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
